molecular formula C29H27N5O5S B2865891 N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1023456-33-8

N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2865891
CAS No.: 1023456-33-8
M. Wt: 557.63
InChI Key: VFLJHUJKQYPBQQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the imidazo[1,2-c]quinazolinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazo[1,2-c]quinazolinone core with a thiol compound under suitable conditions.

    Attachment of the methoxyanilino and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield sulfoxides or sulfones, while reduction with NaBH4 would produce alcohols.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies to understand its interaction with biological macromolecules.

    Medicine: Potential therapeutic applications include its use as an anticancer or antimicrobial agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Imidazo[1,2-a]pyridines: Another class of compounds with similar structural features and applications.

Uniqueness

N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O5S/c1-38-19-13-11-18(12-14-19)16-30-25(35)15-23-28(37)34-27(32-23)20-7-3-4-8-21(20)33-29(34)40-17-26(36)31-22-9-5-6-10-24(22)39-2/h3-14,23H,15-17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLJHUJKQYPBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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